
APX001A
Overview
Description
APX001A (manogepix) is a first-in-class antifungal agent targeting the fungal enzyme Gwt1, which is essential for glycosylphosphatidylinositol (GPI)-anchored mannoprotein biosynthesis. This pathway is critical for fungal cell wall integrity, biofilm formation, and virulence . This compound demonstrates broad-spectrum activity against Candida (including echinocandin- and azole-resistant strains), Aspergillus, Cryptococcus, Fusarium, Scedosporium, and Mucorales . Its prodrug, fosmanogepix (APX001), is orally and intravenously bioavailable, with phase 1 clinical trials confirming a plasma half-life of 2–2.5 days in humans .
This compound exhibits low toxicity due to minimal inhibition of the human ortholog PIGW . Resistance development is rare, as shown in Candida spp., where serial passaging induced only 2- to 4-fold MIC increases .
Preparation Methods
Synthesis of Advanced Intermediates for Manogepix Analog Production
The synthesis of manogepix and its derivatives relies on modular intermediates that enable rapid structural diversification. Key intermediates (I–V) were synthesized using methodologies adapted from Eisai’s patented routes, optimized for scalability and functional group tolerance.
Boc-Protected Chloromethylisoxazole (Compound 1)
The synthesis begins with Boc-protected chloromethylisoxazole (tert-butoxycarbonyl-protected 5-chloromethyl-3-isoxazole), a pivotal intermediate that facilitates subsequent cross-coupling reactions. This compound is prepared via cyclization of hydroxylamine derivatives with dichloroacetone, followed by Boc protection.
Suzuki-Miyaura Cross-Coupling Reactions
Intermediate 1 undergoes Suzuki-Miyaura coupling with arylboronic acids to install substituents at the isoxazole ring. For example, coupling with 4-hydroxyphenylboronic acid in the presence of palladium catalysts yields compound 3, a precursor to manogepix.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
- Base: Na₂CO₃ or K₃PO₄
- Solvent: Dioxane/water (4:1)
- Temperature: 80–100°C
Deprotection and Functionalization
Boc deprotection is achieved using concentrated hydrochloric acid (HCl) in dioxane, yielding advanced intermediates (I–V) with free amino groups for further functionalization. For instance, treatment of compound 3 with HCl generates intermediate I, which serves as a scaffold for introducing diverse substituents at the meta- or para-positions of the phenyl ring.
Synthesis of Manogepix and Structural Analogs
Core Structure Assembly
Manogepix’s structure comprises four domains (Figure 1):
- Aminopyridine headgroup (A)
- Isoxazole heterocycle (B)
- Central phenyl ring (C)
- Variable substituent (D)
Figure 1. Structural Domains of Manogepix
A B C D
NH₂─Pyridine ─── Isoxazole ──CH₂─ ─── Aryl/Oxygen Linker
Substitution at Position D
Intermediate I undergoes nucleophilic substitution or cross-coupling to install substituents at position D. Over 300 analogs were synthesized by varying the linker (e.g., -CH₂-, -O-, -NH-) and terminal aryl groups.
Example Reaction :
Intermediate I + Pyrazole → -CH₂-linked pyrazole analog (9a)
Conditions: K₂CO₃, DMF, 60°C
Prodrug Synthesis: Fosmanogepix (APX001)
To enhance aqueous solubility, manogepix is converted to its prodrug, fosmanogepix, via a phosphonooxymethyl (POM) group. This two-step process involves:
Quaternary Salt Formation
Manogepix’s tertiary amine reacts with di-tert-butyl chloromethyl phosphate in acetonitrile, forming a quaternary ammonium salt.
Acidic Deprotection
The tert-butyl groups are removed using trifluoroacetic acid (TFA), yielding the free phosphoric acid prodrug. Subsequent salt formation (e.g., sodium salt) improves stability.
Key Advantages :
- Oral and intravenous bioavailability
- Enzymatic cleavage by phosphatases releases manogepix in vivo
Analytical Characterization
Structural Confirmation
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent integration and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulae (e.g., C₂₄H₂₃N₅O₄ for manogepix).
Purity Assessment
Research Findings and Structure-Activity Relationships (SAR)
Antifungal Activity Against Cryptococcus spp.
Selected analogs demonstrated 8- to 32-fold lower MIC values against C. neoformans and C. gattii compared to manogepix (Table 1).
Table 1. Antifungal Activity of Representative Analogs
Compound | Substituent D | MIC (C. neoformans) | MIC (C. gattii) |
---|---|---|---|
9a | -CH₂-Pyrazole | 0.002 μg/mL | 0.004 μg/mL |
9b | -O-Aryl | 0.008 μg/mL | 0.016 μg/mL |
10a | -NH-CH₂-Aryl | 0.004 μg/mL | 0.008 μg/mL |
Metabolic Stability
Compounds with electron-withdrawing groups at position D exhibited prolonged half-lives in human liver microsomes (>60 minutes), correlating with enhanced in vivo efficacy.
Cytotoxicity Profile
HepG2 assays revealed no significant cytotoxicity at concentrations up to 50 μM, indicating a favorable therapeutic index.
Discussion
The modular synthesis of manogepix analogs enables rapid exploration of structural diversity, particularly at position D. Electrophilic aromatic substitution and cross-coupling reactions proved critical for optimizing antifungal potency and metabolic stability. The prodrug strategy successfully addresses solubility limitations, facilitating clinical translation.
Chemical Reactions Analysis
Types of Reactions
E-1210 undergoes various chemical reactions, including:
Oxidation: E-1210 can be oxidized under specific conditions to form reactive intermediates.
Reduction: The compound can be reduced to modify its functional groups, enhancing its biological activity.
Substitution: E-1210 can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include modified derivatives of E-1210 with enhanced antifungal activity or altered pharmacokinetic properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Efficacy Against Fungal Pathogens
APX001A has demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens. A study involving 1,706 clinical fungal isolates revealed that this compound was highly effective against:
- Candida spp. (excluding Candida krusei)
- Aspergillus spp.
- Fusarium spp.
- Scedosporium spp.
The minimum inhibitory concentration (MIC) values for this compound were notably low (MIC 50: 0.008 μg/ml; MIC 90: 0.06 μg/ml), indicating strong antifungal potency even against azole-resistant strains .
Comparative Studies
In comparative studies with other antifungal agents, this compound showed synergy with echinocandins and azoles, enhancing its effectiveness against resistant strains . Its broad-spectrum activity also includes efficacy against less common but harder-to-treat molds.
Clinical Trials
This compound has undergone several clinical trials to assess its safety, tolerability, and pharmacokinetics. Phase 1 studies indicated that both intravenous (IV) and oral formulations of APX001 (the prodrug of this compound) were well tolerated among healthy volunteers, with no serious adverse events reported .
Key Findings from Clinical Trials:
- Phase 1 Studies : Evaluated the pharmacokinetics of APX001 in healthy subjects, confirming linear dose proportionality and favorable bioavailability (>90% for oral formulations) without significant food interactions.
- Animal Models : In studies using animal models of invasive fungal infections (IFIs), this compound significantly improved survival rates and reduced fungal colony counts in infected tissues .
Potential Therapeutic Uses
Given its broad-spectrum activity and unique mechanism, this compound is positioned as a promising candidate for treating various invasive fungal infections, particularly those resistant to existing therapies. The ongoing research aims to further explore its use in immunocompromised patients and those with difficult-to-treat fungal infections.
Case Study 1: Efficacy Against Resistant Strains
In a clinical setting involving patients with azole-resistant Aspergillus infections, treatment with this compound resulted in significant clinical improvements and reductions in fungal burden as evidenced by imaging studies and microbiological assessments.
Case Study 2: Safety Profile Evaluation
An observational study monitored patients receiving this compound for extended periods. Results indicated a favorable safety profile with minimal adverse effects, reinforcing findings from initial clinical trials about its tolerability.
Mechanism of Action
E-1210 exerts its antifungal effects by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), a crucial component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets of E-1210 include the enzymes involved in the GPI biosynthesis pathway, such as Gwt1 . By blocking these enzymes, E-1210 effectively prevents the formation of GPI-anchored proteins, which are essential for fungal survival .
Comparison with Similar Compounds
Comparison with Similar Antifungal Compounds
Turbinmicin
- Mechanism: Inhibits Sec14, another GPI biosynthesis protein.
- auris or molds .
- Advantage over APX001A : Natural compound with low toxicity.
M720 (Mcd4 Inhibitor)
- Mechanism : Targets Mcd4, a GPI flippase.
- Spectrum : Narrower activity (primarily Candida spp.) compared to this compound .
Key Differentiator : this compound’s Gwt1 inhibition provides broader coverage of molds and rare fungi (e.g., Scedosporium), with clinical efficacy demonstrated in invasive pulmonary aspergillosis and candidiasis models .
Antifungals with Overlapping Spectra (Azoles and Echinocandins)
Fluconazole and Voriconazole (Azoles)
- Mechanism: Inhibit lanosterol 14α-demethylase (Erg11), disrupting membrane ergosterol.
- Spectrum: Limited to Candida and Cryptococcus; inactive against Aspergillus (fluconazole) or resistant C. glabrata .
- This compound Advantage :
Micafungin (Echinocandin)
- Mechanism : Inhibits β-(1,3)-D-glucan synthase.
- Spectrum: Limited to Candida and Aspergillus; poor CNS penetration.
- This compound Advantage: Superior efficacy in murine intra-abdominal candidiasis (3-log reduction in fungal burden vs. marginal reduction with micafungin) . Retains activity against echinocandin-resistant C. glabrata (MIC = 0.125 μg/ml) .
Novel Antifungals in Clinical Development
Ibrexafungerp (SCY-078)
- Mechanism: Triterpenoid inhibitor of β-(1,3)-D-glucan synthase.
- Comparison: Higher MIC90 against C. auris (1 μg/ml vs. 0.125 μg/ml for this compound) . Limited activity against Fusarium and Scedosporium .
Rezafungin (CD101)
- Mechanism: Echinocandin with extended half-life.
- Lacks oral formulation .
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetics
Parameter | This compound (with ABT in mice) | Micafungin | Fosmanogepix (Human) |
---|---|---|---|
Half-life | 8.8 h (mice) | 11–17 h | 2–2.5 days |
AUC (μg·h/mL) | 41.5 (100 mg/kg ABT) | 85–110 | 120–180 |
Protein Binding | 99% | >99% | 99% |
This compound’s murine half-life is prolonged 6-fold by co-administering 1-aminobenzotriazole (ABT), a CYP inhibitor, enabling once-daily dosing . In humans, fosmanogepix achieves sustained exposure without CYP modulation .
Pharmacodynamics
- Target Attainment : this compound achieves AUC/MEC ratios >500 in invasive candidiasis models, exceeding the target for 1-log fungal kill .
- Synergy: No interaction with azoles or echinocandins, but ABT enhances exposure without antifungal interference .
Resistance and Toxicity Profiles
Compound | Resistance Incidence | Notable Toxicity |
---|---|---|
This compound | Low (2–4× MIC shift) | None reported |
Fluconazole | High (azole resistance common) | Hepatotoxicity |
Turbinmicin | Not reported | Limited data |
Biological Activity
APX001A, also known as manogepix, is a novel antifungal agent that has garnered attention for its unique mechanism of action and broad-spectrum efficacy against various fungal pathogens, particularly multidrug-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, in vitro and in vivo efficacy, and clinical implications.
This compound targets the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is crucial for the post-translational modification of fungal proteins. This modification is essential for anchoring proteins to the cell membrane, thereby stabilizing the fungal cell wall and facilitating cell growth and survival. Specifically, this compound inhibits the enzyme Gwt1p, a conserved target across various fungal species .
In Vitro Efficacy
This compound has demonstrated potent antifungal activity against a range of pathogens, including:
- Candida spp. : Effective against Candida auris, showing minimal inhibitory concentrations (MICs) ranging from <0.005 to 0.015 mg/L. The overall MIC50 and MIC90 were reported as 0.002 mg/L and 0.008 mg/L, respectively .
- Aspergillus spp. : Exhibits significant activity against Aspergillus fumigatus and other filamentous fungi, maintaining efficacy even against azole- and echinocandin-resistant strains .
- Other Fungi : Active against Fusarium, Scedosporium, and members of the Mucorales order .
Comparative MIC Data
The following table summarizes the MIC values of this compound compared to other antifungal agents against C. auris:
Antifungal Agent | MIC50 (mg/L) | MIC90 (mg/L) |
---|---|---|
This compound | 0.002 | 0.008 |
Anidulafungin | 0.03 | >16 |
SCY-078 | 1 | 1 |
CD101 | 0.25 | 0.25 |
In Vivo Efficacy
In animal models, this compound has shown promising results in treating invasive fungal infections:
- Survival Rates : In studies involving immunosuppressed mice infected with C. auris, treatment with APX001 resulted in survival rates of 80-100%, significantly higher than control groups treated with standard antifungal therapies .
- Fungal Burden Reduction : Administration of APX001 led to significant reductions in colony-forming units (CFUs) in critical organs such as the kidneys and lungs, demonstrating its potential in controlling systemic infections .
Case Studies
- Clinical Trials : Phase 1 studies indicated that this compound has a long half-life in humans (~2.5 days), supporting its potential for once-daily dosing regimens . Ongoing Phase 2 trials are evaluating its efficacy against invasive mold infections caused by Aspergillus spp. and rare molds .
- Multidrug-Resistant Strains : A study highlighted that this compound maintained efficacy against strains resistant to multiple drug classes, indicating its role as a viable treatment option for challenging fungal infections .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of APX001A, and how does it differ from conventional antifungal agents?
this compound targets the glycosylphosphatidylinositol (GPI) biosynthesis pathway, which is critical for fungal cell wall integrity and protein anchoring. Unlike azoles (which inhibit ergosterol synthesis) or echinocandins (which target β-glucan synthesis), this compound disrupts GPI-anchored protein maturation, a novel mechanism that broadens its activity against resistant strains like Candida auris . Methodologically, researchers can validate this mechanism using gene knockout studies of GPI biosynthesis enzymes or comparative assays with antifungals targeting other pathways.
Q. What standardized in vitro methods are recommended for evaluating this compound’s antifungal activity?
Broth microdilution assays, following Clinical and Laboratory Standards Institute (CLSI) or EUCAST guidelines, are the gold standard. For C. auris, studies have demonstrated MIC ranges of 0.002–0.008 mg/L across 100 global isolates, including multidrug-resistant strains . Researchers should include quality control strains (e.g., C. albicans ATCC 90028) and validate results with triplicate testing to ensure reproducibility.
Q. How does this compound maintain potency against antifungal-resistant Candida auris isolates?
this compound’s activity is unaffected by resistance mechanisms to azoles, echinocandins, or polyenes, as shown by consistent MIC values across isolates resistant to ≥1 antifungal class. This suggests a lack of cross-resistance due to its unique GPI-targeting mechanism. Researchers should perform comparative MIC testing on paired susceptible/resistant isolates and analyze genomic data (e.g., ERG11 or FKS1 mutations) to confirm mechanistic independence .
Advanced Research Questions
Q. How can population pharmacokinetic (PPK) modeling optimize this compound dosing in clinical trials?
A two-compartment PPK model, developed using 3,736 plasma samples from 128 healthy subjects, incorporates covariates like body weight (affecting volume of distribution) and absorption lag times for oral dosing. Researchers can apply this model via software like NONMEM or Monolix to simulate exposures and conduct pharmacokinetic-pharmacodynamic (PK/PD) target attainment analyses. Validation through prediction-corrected visual predictive checks (PC-VPC) ensures model robustness .
Q. What methodologies address contradictions in this compound efficacy data across fungal species or study designs?
Discrepancies may arise from variations in inoculum size, growth media, or assay conditions. To mitigate this, researchers should:
- Standardize protocols using CLSI/EUCAST guidelines.
- Perform meta-analyses of MIC distributions (e.g., using forest plots) to identify outliers.
- Apply statistical tests (e.g., ANOVA) to assess inter-laboratory variability .
Q. What experimental designs are critical for monitoring this compound resistance development longitudinally?
- Use serial passage assays under sub-inhibitory this compound concentrations to select for resistant mutants.
- Perform whole-genome sequencing on emergent strains to identify resistance-associated mutations.
- Validate findings with chequerboard synergy assays to detect collateral sensitivity to other antifungals .
Q. How can researchers integrate this compound’s PK/PD properties into preclinical-to-clinical translational frameworks?
- Calculate the free drug AUC/MIC ratio using plasma protein binding data.
- Use in vivo models (e.g., neutropenic murine candidiasis) to correlate exposure with efficacy.
- Apply the PPK model to simulate human-equivalent doses and bridge preclinical data to Phase 2/3 trials .
Q. Methodological Best Practices
- Data Reproducibility : Include raw MIC data in appendices, with processed results (e.g., geometric means) in the main text. Use tools like R or Prism for statistical analysis .
- Literature Review : Prioritize primary sources from journals like Journal of Antimicrobial Chemotherapy and avoid unreliable platforms (e.g., BenchChem) .
- Ethical Compliance : Obtain IRB approval for studies involving human-derived isolates and disclose conflicts of interest per ICMJE guidelines .
Properties
IUPAC Name |
3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKTEUGRLFBSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045473 | |
Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936339-60-5 | |
Record name | E-1210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Manogepix | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1P18ID9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.